molecular formula C8H11NO B6262364 (2Z)-3-(oxan-4-yl)prop-2-enenitrile CAS No. 1428725-99-8

(2Z)-3-(oxan-4-yl)prop-2-enenitrile

Cat. No.: B6262364
CAS No.: 1428725-99-8
M. Wt: 137.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(oxan-4-yl)prop-2-enenitrile is an organic compound characterized by the presence of an oxane ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(oxan-4-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable halide precursor and a cyanide source such as sodium cyanide or potassium cyanide.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Wittig reaction or a similar olefination reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. This can include the use of continuous flow reactors, advanced catalysts, and automated process control systems.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the double bond can produce saturated nitriles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Aldehydes, ketones, carboxylic acids.

    Reduction: Primary amines, saturated nitriles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-(oxan-4-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and oxane rings.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(oxan-4-yl)prop-2-enenitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxane ring and nitrile group can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

    (2E)-3-(oxan-4-yl)prop-2-enenitrile: Similar structure but with a different configuration of the double bond.

    3-(oxan-4-yl)prop-2-enenitrile: Lacks the specific (2Z) configuration.

    4-(oxan-4-yl)butanenitrile: Similar structure but with a different carbon chain length.

Uniqueness: (2Z)-3-(oxan-4-yl)prop-2-enenitrile is unique due to its specific (2Z) configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its isomers and analogs.

Properties

CAS No.

1428725-99-8

Molecular Formula

C8H11NO

Molecular Weight

137.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.